Bienvenue dans la boutique en ligne BenchChem!

Dac 5945

M3/M2 selectivity in vivo pharmacology bronchoconstriction reversal

Dac 5945 is a potent M3-selective muscarinic antagonist, ideal for isolating airway smooth muscle contraction in respiratory pharmacology studies. Its ~100-fold M3/M2 selectivity minimizes cardiac confounding, offering clean in vivo and ex vivo data. Choose Dac 5945 for superior target discrimination in asthma/COPD research.

Molecular Formula C19H30ClN3O
Molecular Weight 351.9 g/mol
CAS No. 124065-13-0
Cat. No. B1669747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDac 5945
CAS124065-13-0
SynonymsDAC 5945
DAC-5945
N-iminomethyl-N'-((2-hydroxy-2-phenyl-2-cyclohexyl)ethyl)piperazine hydrochloride
Molecular FormulaC19H30ClN3O
Molecular Weight351.9 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(CN2CCN(CC2)C=N)(C3=CC=CC=C3)O.Cl
InChIInChI=1S/C19H29N3O.ClH/c20-16-22-13-11-21(12-14-22)15-19(23,17-7-3-1-4-8-17)18-9-5-2-6-10-18;/h1,3-4,7-8,16,18,20,23H,2,5-6,9-15H2;1H
InChIKeyABECNUXOXSXJCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DAC 5945 (CAS 124065-13-0): Baseline Identity and Procurement-Relevant Profile of a Muscarinic M3-Selective Antagonist


DAC 5945 (N-iminomethyl-N'-[(2-hydroxy-2-phenyl-2-cyclohexyl)ethyl]piperazine hydrochloride) is a synthetic piperazine-derived muscarinic acetylcholine receptor (mAChR) antagonist [1]. It was developed as a pharmacological tool compound that preferentially antagonizes M3 receptors mediating airway smooth muscle contraction over cardiac M2 receptors mediating bradycardia [2]. The compound has a molecular formula of C₁₉H₃₀ClN₃O and a molecular weight of 351.91 g/mol [1]. Its defining pharmacological feature—validated across radioligand binding, isolated tissue, and in vivo studies—is functional airway-over-cardiac selectivity, a profile not shared by classical muscarinic antagonists such as atropine or ipratropium [2][3].

Why DAC 5945 Cannot Be Replaced by Generic Muscarinic Antagonists: The Functional Selectivity Gap


Muscarinic antagonists as a class exhibit radically divergent subtype selectivity profiles, making interchangeability impossible for experiments requiring airway-specific M3 blockade without concomitant cardiac M2 inhibition. In the same anesthetized guinea-pig model, atropine, ipratropium, pirenzepine, and 4-DAMP demonstrated no functional discrimination between airway and cardiac muscarinic responses, while methoctramine was cardioselective (bradycardia ED₅₀ < bronchoconstriction ED₅₀) [1]. Only DAC 5945 exhibited the inverse profile: significantly greater potency in reversing methacholine-induced bronchoconstriction than in reversing bradycardia, confirming functional M3-over-M2 selectivity in vivo [1]. At the receptor level, DAC 5945 displays approximately 100-fold higher functional affinity for airway M3 receptors (pA₂ 8.16–8.24) than for cardiac M2 receptors (pA₂ 6.15–6.36) [2]. Substituting ipratropium or atropine—which bind M2 and M3 with similar high affinity—would confound interpretation of airway-specific muscarinic pharmacology and introduce cardiac off-target effects that DAC 5945 was specifically designed to avoid [1][2].

DAC 5945 Quantitative Differentiation Evidence: Comparator-Anchored Pharmacological Selectivity Data


In Vivo Functional Airway-vs-Cardiac Selectivity: DAC 5945 Versus Five Comparators in the Same Model

In the anesthetized, ventilated guinea-pig model, ED₅₀ values were determined for reversal of methacholine-induced bronchoconstriction (airway M3) and bradycardia (cardiac M2). Atropine, ipratropium, pirenzepine, and 4-DAMP were all non-selective, producing comparable reversal of both endpoints. Methoctramine was cardioselective (more potent against bradycardia). DAC 5945 was the only antagonist in this panel to demonstrate airway selectivity—more potent in reversing bronchoconstriction than bradycardia [1]. Although the published short communication does not tabulate absolute ED₅₀ values for DAC 5945, the qualitative selectivity direction is explicitly contrasted with all five comparators within the same experimental paradigm [1]. The selectivity was subsequently quantified at the functional affinity level (see Evidence Items 2 and 3).

M3/M2 selectivity in vivo pharmacology bronchoconstriction reversal

Functional Affinity M3/M2 Selectivity Ratio: ~100-Fold Window Between Trachea and Heart

Roffel et al. (1994) determined functional affinities (pA₂ values) for DAC 5945 in isolated bovine and guinea-pig tracheal smooth muscle (M3) and cardiac tissue (M2). DAC 5945 displayed functional affinities of 8.16–8.24 in trachea (corresponding to Kd ≈ 6.9–5.8 nM) and 6.15–6.36 in heart (Kd ≈ 708–437 nM), yielding an approximately 100-fold functional M3-over-M2 selectivity window [1]. In contrast, the M2-selective antagonist AQ-RA 741 showed the reverse profile (heart affinity 8.27–8.41 vs. trachea 7.51 in bovine, 6.63 in guinea-pig), while non-selective antagonists like ipratropium exhibit M3/M2 affinity ratios close to unity (pKi M3 ≈ 9.58 vs. M2 ≈ 9.11) [2].

functional affinity pA₂ M3 receptor occupancy

Radioligand Binding pKi Values: M1-M2 Affinity Difference Establishes Subtype Discrimination at the Molecular Level

In the comprehensive radioligand binding study by Doods et al. (1993), DAC 5945 was profiled alongside 26 other muscarinic antagonists across M1 (rat cortex), M2 (rat heart), M3 (rat submandibular gland), and cloned m4 receptors. DAC 5945 exhibited pKi values of 8.3 for M1 and 7.52 for M2 receptors, corresponding to Ki values of approximately 5.0 nM and 30.2 nM respectively [1][2]. This ~6-fold M1-over-M2 binding selectivity is consistent with its functional airway selectivity profile, given that airway smooth muscle contraction is predominantly M3-mediated (with M1 playing a modulatory role) while cardiac chronotropy is M2-mediated [1]. For context, the classical M1-selective antagonist pirenzepine shows Ki values of ~11.5 nM (M1) vs. ~603 nM (M2)—approximately 52-fold M1 selectivity .

radioligand binding M1 receptor M2 receptor pKi

Contrast with Methoctramine: Opposite Direction of In Vivo Airway-Cardiac Selectivity

Methoctramine, a prototypical M2-selective antagonist, inhibits bradycardia with an ED₅₀ of 38 ± 5 nmol/kg (i.v.) but requires 81 ± 11 nmol/kg to inhibit bronchoconstriction in the same anesthetized guinea-pig vagal stimulation model [1]. This yields a bradycardia/bronchoconstriction potency ratio of approximately 2.1 (cardiac preference). DAC 5945, tested in a closely comparable methacholine-reversal model, demonstrates the opposite selectivity direction—more potent in airways than in heart [2]. While methoctramine's M2 selectivity can paradoxically potentiate bronchoconstriction by blocking prejunctional M2 autoreceptors (increasing acetylcholine release) [3], DAC 5945's M3/M2 profile avoids this confounding effect.

M2-selective antagonist bradycardia methoctramine selectivity direction

Structural Differentiation: Piperazine-Cyclohexyl Scaffold Distinct from Tropane and Tricyclic Muscarinic Antagonists

DAC 5945 possesses a unique chemical architecture—a piperazine core bearing an iminomethyl substituent and linked via an ethanol bridge to a cyclohexyl-phenyl tertiary alcohol [1]—that is structurally distinct from all clinically used muscarinic antagonists. Ipratropium and tiotropium are tropane/ scopine esters; pirenzepine is a tricyclic benzodiazepine; methoctramine is a polymethylene tetramine. This scaffold divergence translates to distinct physicochemical properties: DAC 5945 (MW 351.91, ClogP ~2.8 estimated) occupies chemical space not addressed by tropane-based quaternary ammonium compounds [1]. The structural uniqueness of DAC 5945 precludes using any clinically available muscarinic antagonist as a structural analog for SAR studies targeting M3-selective airway pharmacology .

chemical scaffold piperazine structure-activity relationship physicochemical properties

DAC 5945: High-Confidence Research and Procurement Application Scenarios Based on Verified Differentiation Evidence


Dissecting Airway M3 vs. Cardiac M2 Contributions in In Vivo Respiratory Pharmacology Models

In anesthetized guinea-pig or similar rodent models where methacholine challenge is used to induce simultaneous bronchoconstriction and bradycardia, DAC 5945 is the only muscarinic antagonist demonstrated to reverse bronchoconstriction at doses that spare cardiac M2-mediated bradycardia [1]. This enables researchers to isolate airway smooth muscle M3 pharmacology without the confounding cardiovascular effects that would occur with atropine, ipratropium, or 4-DAMP, all of which were shown to be non-selective in the same model [1]. The ~100-fold functional M3/M2 selectivity window validated in isolated tissue provides the quantitative basis for in vivo dose selection [2].

Validating M3 Receptor Occupancy-Biomarker Relationships Without M2-Mediated Heart Rate Interference

Studies requiring sustained M3 receptor blockade in airway tissue while monitoring heart rate as a safety biomarker cannot use non-selective antagonists, which would directly suppress cardiac M2 function and obscure the relationship between airway efficacy and cardiac tolerability. DAC 5945's functional affinity profile (trachea pA₂ 8.16–8.24 vs. heart pA₂ 6.15–6.36) [1] provides a quantifiable therapeutic window that makes it the appropriate positive control or tool compound for target engagement studies aiming to demonstrate M3-mediated bronchodilation without bradycardia.

Chemical Biology Studies Requiring a Non-Tropane, Non-Quaternary Muscarinic Antagonist Scaffold

For medicinal chemistry programs seeking to develop next-generation airway-selective muscarinic antagonists with intellectual property freedom to operate outside the tropane/scopine ester chemical space occupied by tiotropium, ipratropium, and umeclidinium, DAC 5945 provides a structurally distinct piperazine-based lead scaffold [1]. Its unique cyclohexyl-phenyl-ethanol pharmacophore, combined with documented M3 functional selectivity [2], offers a validated starting point for structure-activity relationship exploration that is not accessible from any approved anticholinergic agent.

Negative Control Differentiation: Using DAC 5945 Alongside Methoctramine to Establish Bidirectional Selectivity Benchmarks

Experimental protocols requiring both airway-selective (M3-preferring) and cardiac-selective (M2-preferring) antagonists as reciprocal controls benefit from the complementary profiles of DAC 5945 and methoctramine. Methoctramine demonstrates cardiac preference (bradycardia ED₅₀ = 38 nmol/kg vs. bronchoconstriction ED₅₀ = 81 nmol/kg) [1], while DAC 5945 demonstrates the inverse airway preference in a comparable model [2]. Using both compounds in parallel enables unambiguous attribution of functional responses to M3 versus M2 receptor populations, a experimental design that is not achievable with non-selective antagonists alone.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dac 5945

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.